molecular formula C16H12ClN3O3S B6046848 (E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide

(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B6046848
M. Wt: 361.8 g/mol
InChI Key: RQFGEGZFYWFMJE-JXMROGBWSA-N
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Description

(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of (E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the enamine: This involves the reaction of 3-(4-nitrophenyl)prop-2-enal with a suitable amine under acidic conditions.

    Thioamide formation: The enamine is then reacted with a thioamide reagent, such as thiourea, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the nitro and chloro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of signaling pathways and the inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide can be compared with similar compounds such as:

Properties

IUPAC Name

(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-13-3-1-2-4-14(13)18-16(24)19-15(21)10-7-11-5-8-12(9-6-11)20(22)23/h1-10H,(H2,18,19,21,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFGEGZFYWFMJE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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